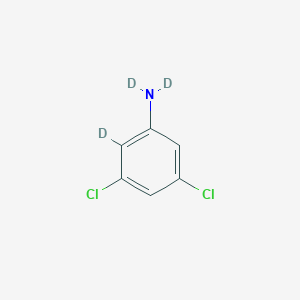

3,5-Dichloroaniline-2,4,6-d3

Descripción

3,5-Dichloroaniline-2,4,6-d3 (CAS: 1219795-03-5) is a deuterium-labeled derivative of 3,5-dichloroaniline (CAS: 626-43-7). It features three deuterium atoms (D) at the 2, 4, and 6 positions of the benzene ring, replacing hydrogen atoms. This isotopic labeling significantly enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic purity (98–99 atom% D) minimizes interference during quantification .

Propiedades

IUPAC Name |

3,5-dichloro-N,N,2-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-MNUMRPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The preparation of 3,5-dichloroaniline-2,4,6-d3 involves several steps:

Starting Material: The synthesis begins with 2,4-dichloroaniline.

Formation of 2-Bromo-4,6-dichloroaniline: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

Formation of 3,5-Dichlorobromobenzene: The reaction mixture is cooled to about 0°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is stirred for 30-50 minutes, then heated to boiling to evaporate 3,5-dichlorobromobenzene.

Formation of 3,5-Dichloroaniline: Ammonia water and a catalyst are added to 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours to obtain 3,5-dichloroaniline.

Análisis De Reacciones Químicas

3,5-Dichloroaniline-2,4,6-d3 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different products.

Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.

Common reagents used in these reactions include bromine, sodium nitrite, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry to study reaction mechanisms and pathways.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: It is used in the synthesis of dyes, herbicides, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,5-dichloroaniline-2,4,6-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction kinetics and mechanisms. The compound can interact with enzymes and other proteins, providing insights into their function and regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Deuterated Dichloroaniline Derivatives

3,4-Dichloroaniline-2,6-d2 (CAS: 1219803-22-1)

- Molecular Formula : C₆H₃Cl₂D₂N

- Molecular Weight : 164.03 g/mol

- Deuterium Positions : 2 and 6

- Applications : Used in metabolic studies and environmental fate analysis. The reduced deuterium count (two vs. three) may result in lower isotopic resolution in MS compared to 3,5-Dichloroaniline-2,4,6-d3 .

2,6-Dichloroaniline-3,4,5-d3 (CAS: 77435-48-4)

- Molecular Formula : C₆H₂Cl₂D₃N

- Molecular Weight : 165.03 g/mol

- Deuterium Positions : 3, 4, and 5

- Applications : Despite identical molecular weight to this compound, the differing deuterium positions alter fragmentation patterns in MS, making it suitable for distinct analytical workflows .

Comparison Table :

Non-Deuterated Dichloroanilines

3,5-Dichloroaniline (CAS: 626-43-7)

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- Key Differences : Lacks deuterium, leading to overlapping signals in MS/NMR with other environmental contaminants. Classified as toxic (acute exposure: LD₅₀ = 250 mg/kg in rats) .

3,4-Dichloroaniline (CAS: 95-76-1)

Isotopic Effects and Analytical Utility

The deuterium in this compound provides distinct advantages:

Mass Spectrometry: Shifts molecular ion peaks by +3 Da, avoiding overlap with non-deuterated analogs .

NMR : Deuterium reduces proton signals, simplifying spectral interpretation .

Stability : Deuterium-carbon bonds exhibit slightly higher strength, enhancing compound stability under analytical conditions .

Actividad Biológica

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound used primarily in scientific research, particularly in studies involving biochemical pathways and metabolic processes. This compound is a derivative of 3,5-dichloroaniline and contains deuterium atoms, which allows for unique interactions in biological systems. This article explores its biological activity, mechanisms of action, and implications for health and safety.

- Chemical Formula : C6H3Cl2N (with deuterium substitution)

- Molecular Weight : Varies based on isotopic composition

- Stability : Stable under standard laboratory conditions

This compound interacts with various cellular targets and pathways. Its chlorinated structure allows it to influence enzyme activity and protein function:

- Enzyme Interactions : It primarily interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.

- Gene Expression : The compound can alter gene expression related to detoxification processes. For instance, it affects genes encoding glutathione S-transferases, which play a role in cellular defense against toxins.

Biochemical Pathways

The metabolic pathways involving this compound include:

- Metabolism : It is metabolized into several metabolites such as 3,5-dichloroacetanilide and 2-amino-4,6-dichlorophenol. These metabolites can further undergo conjugation reactions (e.g., glucuronidation) for excretion.

- Toxicological Effects : Studies have shown that exposure to this compound can lead to renal damage and liver toxicity at higher doses .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences cell signaling pathways that regulate metabolism and apoptosis.

- Metabolic Flux : The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and overall metabolic flux in cells.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

| Dose Range | Observed Effects |

|---|---|

| Low (<10 mg/kg) | Minimal impact on cellular functions |

| Moderate (10-50 mg/kg) | Changes in enzyme activity; potential renal stress |

| High (>50 mg/kg) | Significant toxicity; liver damage and alterations in metabolic pathways |

Prolonged exposure at high doses can exacerbate these effects.

Case Studies

Several studies have documented the biological activity of this compound:

- Renal Toxicity Study : A study demonstrated that rats exposed to high doses exhibited renal damage characterized by increased serum creatinine levels and histopathological changes in kidney tissue.

- Metabolic Pathway Analysis : In vitro studies using liver microsomes showed enhanced metabolism of this compound compared to its non-deuterated counterpart. This was attributed to the unique interactions facilitated by deuterium labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.